N-(1H-benzimidazol-2-ylmethyl)-3-(6-bromo-1H-indol-1-yl)propanamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE is a complex organic compound that features both benzodiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the two moieties under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques ensures the consistency and reliability of the produced compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups into the compound .
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Uniqueness
What sets N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(6-BROMO-1H-INDOL-1-YL)PROPANAMIDE apart is its unique combination of benzodiazole and indole moieties. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility.
Properties
Molecular Formula |
C19H17BrN4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(6-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-19(25)21-12-18-22-15-3-1-2-4-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChI Key |
GXMZFTSFSLCFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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